Tolpyralate

説明

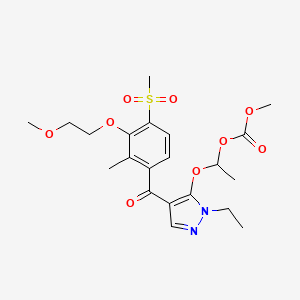

Structure

3D Structure

特性

IUPAC Name |

1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCSCRDVVEUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894199 | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101132-67-5 | |

| Record name | Tolpyralate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPYRALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolpyralate's Mechanism of Action on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolpyralate is a selective, post-emergence herbicide belonging to the pyrazolone chemical class, categorized as a Weed Science Society of America (WSSA) Group 27 herbicide.[1][2] Its herbicidal activity stems from the targeted inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolism pathway in plants.[3][4] This inhibition triggers a cascade of biochemical events, culminating in the cessation of growth, characteristic bleaching of new foliage, and ultimately, the death of susceptible weed species.[2][5] This technical guide provides an in-depth examination of the molecular mechanism of this compound, summarizes the current state of quantitative analysis, details relevant experimental protocols, and visualizes the core biochemical and experimental workflows.

Core Mechanism of Action: Inhibition of HPPD

The primary molecular target of this compound is the non-heme, Fe(II)-dependent oxygenase, 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This enzyme is pivotal in plastoquinone and tocopherol biosynthesis, catalyzing the conversion of the substrate 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[7]

This compound functions as a competitive inhibitor, effectively blocking the active site of the HPPD enzyme.[8] This action prevents the binding and subsequent conversion of HPPA. The herbicidal effect is a direct consequence of the downstream depletion of essential molecules:

-

Plastoquinone Depletion: The absence of HGA halts the biosynthesis of plastoquinone, a vital electron carrier in the photosynthetic electron transport chain.[5] Critically, plastoquinone also serves as an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key step in carotenoid biosynthesis.[7]

-

Carotenoid Synthesis Inhibition: The inactivation of PDS due to the lack of its plastoquinone cofactor leads to a complete shutdown of the carotenoid synthesis pathway.[7]

-

Photo-oxidative Destruction: Carotenoids play a crucial photoprotective role by quenching excess light energy and scavenging reactive oxygen species (ROS), thereby shielding chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the distinct "bleaching" or white appearance of new plant tissues, followed by necrosis and plant death.[5][7]

This sequence of events from enzyme inhibition to plant mortality is visualized in the signaling pathway below.

Quantitative Analysis of this compound-HPPD Interaction

A thorough review of publicly available scientific literature and regulatory documents indicates that specific quantitative data for the in vitro inhibition of the HPPD enzyme by this compound, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have not been published. A 2020 report noted that "Data demonstrating inhibition of the HPPD enzyme is not available for this compound".[9] The primary research on its discovery focuses on structure-activity relationships based on whole-plant herbicidal efficacy rather than on isolated enzyme kinetics.[7][10]

| Parameter | Value | Enzyme Source | Reference |

| IC50 | Data Not Publicly Available | - | - |

| Ki | Data Not Publicly Available | - | - |

| Inhibition Type | Competitive (inferred) | Plant HPPD | [8] |

Experimental Protocols: In Vitro HPPD Inhibition Assay

While specific protocols for this compound are not published, a generalized high-throughput method for assessing HPPD inhibitors is presented below. This protocol is synthesized from established methodologies for evaluating similar compounds.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a recombinant HPPD enzyme.

Principle: The assay measures the rate of formation of the fluorescent product, homogentisate (HG), from the non-fluorescent substrate, HPPA. The reduction in the rate of fluorescence increase is proportional to the inhibitory activity of the test compound.

Materials and Reagents:

-

Recombinant HPPD Enzyme: e.g., from Arabidopsis thaliana (AtHPPD), purified.

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol.

-

Substrate Stock Solution: 4-hydroxyphenylpyruvate (HPPA) at 10 mM in water.

-

Cofactor Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.

-

Test Compound Stock: this compound at 10 mM in 100% DMSO.

-

Instrumentation: Fluorescence plate reader (e.g., Excitation: 320 nm, Emission: 400 nm).

-

Assay Plate: 96-well black, clear-bottom microplate.

Methodology:

-

Compound Preparation:

-

Create a serial dilution series of the this compound stock solution in 100% DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is typical.

-

Prepare control wells containing only DMSO (for 0% inhibition) and wells without enzyme (for background measurement).

-

-

Assay Plate Preparation:

-

Add 1 µL of the diluted test compound or DMSO to the appropriate wells of the 96-well plate.

-

-

Reaction Initiation:

-

Prepare a reaction master mix containing Assay Buffer, Cofactor Solution, and the HPPD enzyme at a pre-determined optimal concentration.

-

Dispense 50 µL of the enzyme master mix into each well.

-

Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 50 µL of the HPPA substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence reader, pre-set to 30°C.

-

Measure the fluorescence intensity kinetically, with readings taken every 60 seconds for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial linear rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is an effective herbicide that operates through a well-understood biochemical mechanism: the inhibition of the HPPD enzyme. This targeted action disrupts the synthesis of essential molecules, leading to an indirect but catastrophic failure of photoprotection in susceptible plants. While the qualitative mechanism is clear, a notable gap exists in the public domain regarding the quantitative kinetics of this compound's interaction with the HPPD enzyme. The provided experimental protocol offers a robust framework for researchers seeking to perform such quantitative analyses and further elucidate the precise inhibitory characteristics of this and other novel HPPD-targeting compounds.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure optimization of a novel corn herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.cdpr.ca.gov [apps.cdpr.ca.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Discovery and structure optimization of a novel corn herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Tolpyralate: A Technical Guide

An in-depth exploration of the synthesis, mechanism of action, and biological evaluation of a novel HPPD-inhibiting herbicide.

Tolpyralate is a selective postemergence herbicide developed for the control of a wide spectrum of broadleaf and grass weeds in corn (Zea mays).[1][2][3] Discovered and developed by Ishihara Sangyo Kaisha, Ltd. (ISK), this compound belongs to the pyrazole class of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway of plastoquinone and tocopherol biosynthesis in plants.[1][2][4] Its unique chemical structure, featuring a 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety, confers high herbicidal activity and excellent selectivity in all types of corn, including field corn, sweet corn, and popcorn.[2][3][5]

Discovery and Synthesis

The discovery of this compound was the result of an extensive research program aimed at creating a new HPPD inhibitor with superior herbicidal efficacy and crop safety.[2] The synthesis of this compound involves a multi-step process starting from 2,6-Dichlorotoluene.[1] A key step is the O-acylation of a pyrazolone intermediate followed by a rearrangement to form the core pyrazole structure.[1]

The general synthetic pathway is outlined below:

Caption: Generalized synthetic pathway of this compound.

Mechanism of Action

This compound is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, classified under Group 27 by the Herbicide Resistance Action Committee (HRAC).[1][3][6] The inhibition of HPPD disrupts the tyrosine degradation pathway, which is essential for the biosynthesis of plastoquinone and α-tocopherol.[2][5] Plastoquinone is a critical cofactor for phytoene desaturase (PDS), an enzyme involved in the carotenoid biosynthesis pathway.[2]

The disruption of carotenoid synthesis leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[1][2] While complete weed death may take up to two weeks, the inhibition of growth and competition with the crop occurs shortly after application.[1][4]

The signaling pathway affected by this compound is illustrated below:

Caption: Inhibition of the carotenoid biosynthesis pathway by this compound.

Biological Evaluation and Efficacy

The biological activity of this compound has been extensively evaluated in both greenhouse and field settings. These studies have demonstrated its high efficacy against a broad range of grass and broadleaf weeds, including those resistant to other herbicide modes of action like glyphosate.[2][4]

Herbicidal Activity

Field trials have shown that this compound provides effective control of economically important weeds in corn.[2] The recommended application rates are typically low, ranging from 30 to 50 grams of active ingredient per hectare (g a.i./ha).[4]

Table 1: Herbicidal Efficacy of this compound on Key Weed Species

| Weed Species | Common Name | Efficacy (%) at 29-30 DAT |

| Amaranthus retroflexus | Redroot pigweed | >90 |

| Abutilon theophrasti | Velvetleaf | >90 |

| Echinochloa crus-galli | Barnyardgrass | >80 |

| Setaria viridis | Green foxtail | >80 |

| Chenopodium album | Common lambsquarters | >90 |

| Solanum nigrum | Black nightshade | >90 |

| Polygonum lapathifolium | Pale smartweed | >90 |

| Ambrosia artemisiifolia | Common ragweed | >90 |

| Ipomoea hederacea | Ivyleaf morningglory | >80 |

Source: Data compiled from greenhouse and field trial results.[2] DAT: Days After Treatment

Crop Selectivity

A key attribute of this compound is its excellent selectivity in corn.[1] Corn plants are able to rapidly metabolize this compound into inactive compounds, thus preventing phytotoxicity.[3] Field trials have confirmed the safety of this compound across a wide range of field corn and sweet corn varieties.[2]

Experimental Protocols

The evaluation of this compound's biological activity followed standardized experimental protocols.

Greenhouse Herbicidal Activity Test:

-

Plant Material: Weed and corn seeds were sown in sandy loam soil in pots.

-

Growth Conditions: Plants were grown in a greenhouse at 20-25°C until they reached the 2-4 leaf stage.

-

Treatment Application: Synthesized compounds were formulated as wettable powders (WP) or emulsifiable concentrates (EC) and applied using a hand sprayer at a volume of 500 L/ha with a nonionic adjuvant.

-

Evaluation: Herbicidal activity and crop injury were visually assessed 21 days after treatment, rated on a scale of 0 (no effect) to 100 (complete death).[2]

Field Herbicidal Activity Test:

-

Trial Location: Central Research Institute of Ishihara Sangyo Kaisha, Ltd. in Shiga, Japan.

-

Plot Design: Weed and corn seeds were sown in field plots.

-

Application: this compound was applied postemergence using a CO2-pressurized backpack sprayer calibrated to deliver 1000 L/ha.

-

Evaluation: Herbicidal efficacy was visually assessed 29-30 days after application on a scale of 0% to 100%.[2]

The general workflow for these biological evaluations is depicted below:

Caption: Workflow for the biological evaluation of this compound.

Toxicology and Environmental Fate

The toxicological profile of this compound has been thoroughly evaluated to ensure its safety for human health and the environment.

Mammalian Toxicology

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7][8] It is not a skin or eye irritant and is not a dermal sensitizer.[7][9] Long-term studies have been conducted to assess its potential for chronic toxicity, carcinogenicity, and reproductive and developmental effects.[7][8][9] The US EPA has classified this compound as having "suggestive evidence of carcinogenicity to humans" based on an increased incidence of eye tumors in male rats at high doses, an effect considered to be related to the mode of action of HPPD inhibitors.[9]

Table 2: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Endpoint | Value |

| Acute Oral LD50 | Rat | LD50 | >2000 mg/kg |

| Acute Dermal LD50 | Rat | LD50 | >2000 mg/kg |

| Acute Inhalation LC50 | Rat | LC50 | >5.0 mg/L |

| Eye Irritation | Rabbit | Non-irritating | |

| Skin Irritation | Rabbit | Non-irritating | |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | |

| Chronic Toxicity/Carcinogenicity | Rat (male) | NOAEL | 2.8 mg/kg/day |

| Chronic Toxicity/Carcinogenicity | Rat (male) | LOAEL | 9.3 mg/kg/day |

Source: Data compiled from various regulatory assessments.[7][8][10] NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Ecotoxicology and Environmental Fate

This compound is practically nontoxic to birds, mammals, and terrestrial invertebrates on an acute basis.[3] However, it is highly toxic to sensitive non-target terrestrial and aquatic vascular plants.[3][11] this compound is relatively mobile in soil and has a short half-life, degrading rapidly in both aerobic and anaerobic conditions.[3]

Table 3: Environmental Fate and Ecotoxicology of this compound

| Parameter | Value |

| Environmental Fate | |

| Aerobic Soil Half-life | 0.1 - 1.2 days |

| Anaerobic Soil Half-life | 0.176 days |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 11 - 85 L/kgoc |

| Ecotoxicology | |

| Avian Acute Oral LD50 (Bobwhite Quail) | >2000 mg/kg |

| Fish Acute LC50 (Rainbow Trout, 96h) | >9.5 mg/L |

| Aquatic Invertebrate Acute EC50 (Daphnia magna, 48h) | >9.75 mg/L |

| Aquatic Plant EC50 (Vascular, Lemna gibba) | 6.67 µg/L |

| Honey Bee Acute Contact LD50 | >43.2 µ g/bee |

Source: Data compiled from regulatory and environmental assessments.[3][4]

Conclusion

The discovery and development of this compound represent a significant advancement in weed management technology for corn production. Its novel chemical structure, potent herbicidal activity against a broad spectrum of weeds, and excellent crop selectivity make it a valuable tool for integrated weed management programs. The comprehensive evaluation of its toxicological and environmental profile has established the conditions for its safe and effective use in agriculture. As an HPPD inhibitor, this compound also plays a crucial role in managing herbicide resistance, offering an effective solution for controlling weeds that have developed resistance to other herbicide classes.

References

- 1. This compound: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]

- 2. Discovery and structure optimization of a novel corn herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. Discovery and structure optimization of a novel corn herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Tolpyralate: A Technical Guide to its Spectroscopic and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpyralate is a selective, post-emergence herbicide effective for the control of a wide range of broadleaf and grass weeds in corn (field corn, sweet corn, and popcorn).[1] As a member of the pyrazole and triketone chemical families, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of new plant growth and eventual weed death.[1] This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound, along with detailed experimental protocols relevant to its analysis and synthesis.

Physicochemical Properties

This compound is an off-white solid with a molecular formula of C₂₁H₂₈N₂O₉S and a molecular weight of 484.52 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 127 to 129 °C | [2] |

| Water Solubility (20°C) | 26.5 mg/L | [2] |

| Vapor Pressure (25°C) | 5.9 x 10⁻⁴ Pa (4.4 x 10⁻⁶ mm Hg) | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.9 | [2] |

| Density | 1.32 g/mL | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 11 to 85 L/kgoc | [3] |

Spectroscopic Analysis

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to confirming the molecular structure of this compound. The data presented in Table 2 was obtained in a chloroform-d (CDCl₃) solution.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| 1.42 (3H, t, J=7.2 Hz) | 13.0 |

| 1.79 (3H, d, J=5.1 Hz) | 14.4 |

| 2.37 (3H, s) | 20.3 |

| 3.32 (3H, s) | 42.6 |

| 3.48 (3H, s) | 43.6 |

| 3.73 (3H, s) | 55.2 |

| 3.81–3.83 (2H, m) | 59.1 |

| 4.01–4.13 (2H, m) | 71.6 |

| 4.24–4.27 (2H, m) | 73.8 |

| 6.80 (1H, q, J=5.1 Hz) | 100.9 |

| 7.28 (1H, d, J=8.1 Hz) | 108.7 |

| 7.31 (1H, s) | 123.1 |

| 7.90 (1H, d, J=8.1 Hz) | 126.8 |

| 131.8 | |

| 135.7 | |

| 142.3 | |

| 147.3 | |

| 152.1 | |

| 154.2 | |

| 155.7 | |

| 189.1 |

Data sourced from Tsukamoto et al., 2021.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with positive electrospray ionization (ESI) confirms the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 485.1588 | 485.1581 |

Data sourced from Tsukamoto et al., 2021.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-visible absorption spectrum of this compound varies with pH, indicating the presence of ionizable groups.

Table 4: UV-Visible Absorption Maxima (λₘₐₓ) and Molar Absorptivity (ε) of this compound at Different pH Values

| pH | λₘₐₓ (nm) | ε (L·cm⁻¹·mol⁻¹) |

| 1.0 | 259.6 | 14780 |

| 6.1 | 259.6 | 14980 |

| 13.3 | 253.0, 285.4, 310.2 | 11500, 7453, 8239 |

Data sourced from the U.S. EPA Human Health Risk Assessment, 2017.[2]

Infrared (IR) Spectroscopy

Mechanism of Action: Inhibition of 4-HPPD

This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolism pathway in plants.[1] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. By blocking HPPD, this compound ultimately disrupts carotenoid formation, leading to the photo-destruction of chlorophyll and the characteristic bleaching symptoms observed in susceptible weeds.[1]

Caption: Mechanism of action of this compound via inhibition of the 4-HPPD enzyme.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2,6-dichlorotoluene. The general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Methodology (based on published procedures):

-

Synthesis of 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene: A mixture of 2,6-dichlorotoluene and methanesulfonyl chloride is heated in the presence of iron (III) chloride. The product is isolated by crystallization.

-

Synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene: The product from the previous step is reacted with 2-methoxyethanol in the presence of a base via a nucleophilic aromatic substitution reaction.

-

Synthesis of 3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid: The chlorinated intermediate undergoes palladium-catalyzed carbonylation under pressure with carbon monoxide and a base.

-

Formation of the Benzoylpyrazole Intermediate: The benzoic acid is converted to its acid chloride, which is then reacted with 1-ethyl-5-hydroxypyrazole, followed by a rearrangement to yield the benzoylpyrazole.

-

Synthesis of this compound: The benzoylpyrazole intermediate is alkylated with 1-chloroethyl methyl carbonate under phase-transfer catalysis conditions to yield this compound.

Spectroscopic Analysis Protocol

The following provides a general protocol for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve an appropriate amount of this compound in deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use the residual solvent peak as the internal standard.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as an LTQ Orbitrap XL, equipped with a positive electrospray ionization (ESI) source.

-

Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of solutions with varying pH values (e.g., 1.0, 6.1, 13.3) using appropriate buffers.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm) for each pH solution.

-

4-HPPD Inhibition Assay Protocol (General)

This protocol describes a general method for assessing the inhibitory activity of this compound against the 4-HPPD enzyme.

Methodology:

-

Enzyme and Substrate Preparation:

-

Prepare a solution of recombinant 4-HPPD enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.0) containing L-ascorbic acid and FeSO₄.

-

Prepare a solution of the substrate, 4-hydroxyphenylpyruvate (HPP).

-

-

Assay Procedure:

-

In a microplate or cuvette, combine the enzyme solution with varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Initiate the enzymatic reaction by adding the HPP substrate.

-

Include positive (enzyme and substrate, no inhibitor) and negative (enzyme, no substrate) controls.

-

-

Detection:

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 320 nm), which corresponds to the formation or consumption of a product or substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and physicochemical properties of the herbicide this compound. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this compound. The detailed spectroscopic information, coupled with an understanding of its mechanism of action and synthetic pathway, forms a robust foundation for further research and development activities.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 3. This compound | C21H28N2O9S | CID 44473182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tolpyralate: A Technical Guide to its Herbicidal Spectrum on Monocot and Dicot Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpyralate is a selective post-emergence herbicide belonging to the pyrazolone chemical class, which acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (WSSA Group 27).[1][2] This inhibition disrupts the biosynthesis of plastoquinone and α-tocopherol, essential cofactors in the carotenoid biosynthesis pathway.[2][3] The subsequent depletion of carotenoids leads to the photo-destruction of chlorophyll, resulting in characteristic bleaching symptoms and eventual death of susceptible weeds.[2][3] this compound exhibits excellent crop safety in corn (Zea mays L.) due to the crop's ability to rapidly metabolize the herbicide into inactive compounds.[1][2] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound on key monocot and dicot weeds, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Herbicidal Spectrum and Efficacy: Quantitative Data

This compound provides broad-spectrum control of many important annual broadleaf and grass weeds. Its efficacy is often enhanced when tank-mixed with other herbicides, such as atrazine. The following tables summarize the quantitative efficacy of this compound, alone and in combination with atrazine, on various monocot and dicot weeds based on published research.

Dicot (Broadleaf) Weed Control

| Weed Species | Common Name | This compound Rate (g a.i./ha) | Atrazine Rate (g a.i./ha) | Control (%) | Weeks After Application (WAA) | Reference |

| Abutilon theophrasti | Velvetleaf | 3.8 | 0 | 90 | 4 | [4] |

| Abutilon theophrasti | Velvetleaf | 30 | 1000 | >90 | 8 | [5] |

| Amaranthus palmeri | Palmer amaranth | 40 | 0 | 96 | 3 | [4] |

| Amaranthus tuberculatus | Waterhemp | 19-31 | 0 | 90 | Not Specified | [6] |

| Amaranthus tuberculatus | Waterhemp | 11-17 | 560 | 90 | Not Specified | [6] |

| Ambrosia artemisiifolia | Common ragweed | 8.4 | 0 | 90 | 4 | [4] |

| Ambrosia artemisiifolia | Common ragweed | 30 | 1000 | >90 | 8 | [5] |

| Chenopodium album | Common lambsquarters | 3.4 | 0 | 90 | 4 | [4] |

| Chenopodium album | Common lambsquarters | 30 | 1000 | >90 | 8 | [5] |

| Lamium amplexicaule | Henbit | 19-31 | 0 | 90 | Not Specified | [6] |

| Persicaria maculosa | Ladysthumb | 30 | 1000 | >90 | 8 | [5] |

| Sinapis arvensis | Wild mustard | 30 | 1000 | >90 | 8 | [5] |

Monocot (Grass) Weed Control

| Weed Species | Common Name | This compound Rate (g a.i./ha) | Atrazine Rate (g a.i./ha) | Control (%) | Weeks After Application (WAA) | Reference |

| Digitaria sanguinalis | Large crabgrass | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Echinochloa crus-galli | Barnyardgrass | 30 | 1000 | >90 | 8 | [5] |

| Eleusine indica | Goosegrass | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Setaria faberi | Giant foxtail | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Setaria pumila | Yellow foxtail | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Setaria viridis | Green foxtail | 30 | 1000 | >90 | 1 | [5] |

| Setaria viridis | Green foxtail | 19-31 | 0 | <90 | Not Specified | [6] |

Experimental Protocols

The following sections detail the methodologies for conducting greenhouse and field trials to evaluate the efficacy of this compound. These protocols are synthesized from established herbicide testing guidelines and specific this compound research.

Greenhouse Bioassay Protocol

-

Plant Material and Growth Conditions:

-

Weed seeds are sourced from reputable suppliers or collected from fields with a history of the target weed species.

-

Seeds are sown in pots or trays filled with a sterilized commercial potting mix or a field soil of known composition (e.g., sandy loam, clay loam).

-

Pots are placed in a greenhouse with controlled environmental conditions. Typical conditions include a temperature of 25/20°C (day/night), a 16-hour photoperiod, and a relative humidity of 50-70%.

-

Plants are sub-irrigated or watered from the top as needed to maintain adequate soil moisture.

-

-

Herbicide Application:

-

This compound is applied post-emergence when weeds reach a specific growth stage, typically the 2-4 leaf stage.

-

A laboratory cabinet sprayer equipped with a flat-fan nozzle is used to ensure uniform application. The sprayer is calibrated to deliver a specific volume, commonly 200 L/ha.

-

A range of this compound doses, including a non-treated control, are applied to determine the dose-response relationship.

-

-

Data Collection and Analysis:

-

Visual weed control is assessed at regular intervals, such as 1, 2, and 4 weeks after application (WAA), using a scale of 0% (no control) to 100% (complete plant death).

-

At the final assessment, the above-ground biomass of the weeds is harvested, dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and the dry weight is recorded.

-

Data are subjected to statistical analysis, often using a log-logistic dose-response model to calculate the effective dose required to achieve 50% (ED50) or 90% (ED90) weed control.

-

Field Trial Protocol

-

Site Selection and Trial Design:

-

Field trials are established in locations with a natural and uniform infestation of the target weed species.

-

The experimental design is typically a randomized complete block design with three or four replications.

-

Plot sizes are standardized, for example, 2 meters wide by 8 meters long.

-

-

Crop and Weed Management:

-

The crop (e.g., corn) is planted using standard agronomic practices for the region.

-

Weed densities are recorded prior to herbicide application.

-

-

Herbicide Application:

-

This compound, alone or in tank-mixtures, is applied post-emergence at specific crop and weed growth stages.

-

Applications are made using a CO2-pressurized backpack sprayer or a bicycle-wheel sprayer calibrated to deliver a consistent spray volume and pressure.

-

Environmental conditions at the time of application (temperature, relative humidity, wind speed, cloud cover) are recorded.

-

-

Data Collection and Analysis:

-

Crop injury and weed control are visually rated at multiple time points after application.

-

Weed density and biomass are often measured from quadrats placed within each plot.

-

Crop yield is determined at the end of the growing season by harvesting the center rows of each plot.

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine treatment effects.

-

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Experimental Workflow for Herbicide Efficacy Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. researchgate.net [researchgate.net]

- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 5. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]

- 6. Weed control in corn with this compound and atrazine plus grass herbicides | Weed Technology | Cambridge Core [cambridge.org]

A Technical Guide to the Synthesis and Derivatization of Tolpyralate for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and structure-activity relationships (SAR) of Tolpyralate, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. Detailed experimental protocols, quantitative SAR data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a selective post-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in corn.[1][2] It belongs to the benzoylpyrazole class of herbicides and acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts the biosynthesis of essential molecules like plastoquinone and tocopherols, leading to the degradation of chlorophyll and subsequent death of susceptible plants.[1][2][3] The unique chemical structure of this compound, particularly the 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety, contributes to its high herbicidal activity and crop selectivity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic scheme involves the preparation of a substituted benzoic acid, which is then coupled with a pyrazole moiety, followed by derivatization to yield the final product.

A representative synthetic pathway is outlined below.[1][2]

Derivatization of this compound for Structure-Activity Studies

The structure of this compound offers several points for derivatization to explore the structure-activity relationships. Key modifications have been investigated at the R¹, R², and R⁵ positions of the pyrazole and benzoyl moieties.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have revealed key features essential for its herbicidal activity and crop selectivity.

Substitution on the Pyrazole Nitrogen (R¹)

The nature of the alkyl substituent on the pyrazole nitrogen plays a role in the herbicidal activity. While small alkyl groups are generally preferred for benzoylpyrazole herbicides, studies on this compound analogs have shown that an ethyl group at the R¹ position provides a good balance of activity and selectivity.[4][5]

| Compound | R¹ Substituent | Herbicidal Activity (% Control at 30 g/ha) vs. Setaria viridis |

| Analog 1 | Methyl | 95 |

| This compound | Ethyl | 100 |

| Analog 2 | Propyl | 90 |

Data adapted from Tsukamoto et al., 2021.

Substitution on the Benzoyl Ring (R²)

The substituent at the R² position of the benzoyl ring influences the herbicidal spectrum. The 2-methoxyethoxy group in this compound is a key contributor to its high efficacy.

| Compound | R² Substituent | Herbicidal Activity (% Control at 30 g/ha) vs. Abutilon theophrasti |

| This compound | 2-Methoxyethoxy | 100 |

| Analog 3 | Ethoxy | 98 |

| Analog 4 | Methoxy | 95 |

Data adapted from Tsukamoto et al., 2021.

Ester Substituent on the Pyrazole Ring (R⁵)

The 1-alkoxyethyl alkyl carbonate group at the R⁵ position is a crucial feature of this compound, contributing significantly to its excellent herbicidal activity and corn selectivity.[1] This group is believed to act as a pro-herbicide moiety.

| Compound | R⁵ Substituent | Herbicidal Activity (% Control at 30 g/ha) vs. Echinochloa crus-galli | Corn Injury (%) |

| This compound | 1-(Methoxycarbonyloxy)ethyl | 100 | <10 |

| Analog 5 | S-Ethyl thiocarbonate | 98 | 15 |

| Analog 6 | Methyl | 85 | 20 |

Data adapted from Tsukamoto et al., 2021.

Mode of Action: HPPD Inhibition

This compound exerts its herbicidal effect by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.

Inhibition of HPPD by this compound leads to a depletion of plastoquinone, a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[1] The absence of carotenoids leaves chlorophyll susceptible to photo-oxidation, resulting in the characteristic bleaching symptoms and ultimately, plant death.[1][2][3]

Experimental Protocols

The following are key experimental protocols for the synthesis of this compound and its intermediates, adapted from the literature.[1]

Synthesis of 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene (Intermediate 7a)

A mixture of 2,6-dichlorotoluene (100 g, 621 mmol) and methanesulfonyl chloride (85.3 g, 745 mmol) is heated to 80°C.[1] Iron (III) chloride (101 g, 623 mmol) is then added portionwise.[1] The resulting mixture is heated to 120°C and stirred for 6 hours.[1] After cooling, 10% hydrochloric acid and 2-propanol are added to precipitate the product, which is then filtered and washed to yield the title compound.[1]

Synthesis of 3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid (Benzoic Acid 2a)

Intermediate 8a (prepared from 7a by reaction with 2-methoxyethanol and NaOH) (50.0 g, 179 mmol), sodium carbonate (28.5 g, 269 mmol), 1,4-bis(diphenylphosphino)butane (1.50 g, 3.52 mmol), and 5% Pd/C are placed in an autoclave with a solvent mixture of water and 2-methyl-2-propanol.[1] The autoclave is flushed with nitrogen and carbon monoxide, and then pressurized with carbon monoxide (2.5 MPa).[1] The mixture is heated at 160°C for 7 hours.[1] After workup, the title benzoic acid is obtained.[1]

Synthesis of this compound

To a toluene solution of the potassium salt of the benzoylpyrazole intermediate 4a is added 1-chloroethyl methyl carbonate (62.5 g, 451 mmol) in the presence of tetra-n-butylammonium bromide (5.60 g, 17.4 mmol) at 90°C.[1] The mixture is heated at 100°C for 3 hours.[1] After cooling and addition of hexane, the precipitated product is filtered, washed, and dried to afford this compound.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, derivatization, and structure-activity relationships of this compound. The information presented, including detailed experimental protocols and quantitative SAR data, serves as a valuable resource for researchers in the field of herbicide discovery and development. The unique structural features of this compound, particularly the 1-alkoxyethyl methyl carbonate moiety, are critical for its high efficacy and selectivity, offering a promising scaffold for the design of new and improved HPPD-inhibiting herbicides. Further investigation into the derivatization of the this compound core may lead to the discovery of novel compounds with enhanced herbicidal properties and a broader spectrum of weed control.

References

- 1. Discovery and structure optimization of a novel corn herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Field Trial Results Demonstrate Tolpyralate's Efficacy in Weed Management

Initial field trials for the herbicide Tolpyralate have demonstrated its high efficacy in controlling a wide range of broadleaf and annual grass weeds in corn. As a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, this compound disrupts carotenoid biosynthesis in susceptible plants, leading to bleaching of new growth and eventual plant death.[1][2][3][4] This technical guide provides an in-depth overview of the initial field trial results, experimental protocols, and the herbicide's mode of action.

Efficacy Data from Field Trials

This compound has been evaluated in numerous field studies, both alone and in combination with other herbicides, such as atrazine. The quantitative data from these trials, summarized below, highlight its effectiveness against several key weed species.

Table 1: Efficacy of this compound (Alone) on Various Weed Species

| Weed Species | Common Name | Effective Dose for 90% Control (ED90) (g ai/ha) | Visual Control (%) | Reference |

| Amaranthus tuberculatus | Common Waterhemp | 19-31 | 90 | [5] |

| Chenopodium album | Common Lambsquarters | 19-31 | 90 | [5] |

| Abutilon theophrasti | Velvetleaf | 19-31 | 90 | [5] |

| Lamium amplexicaule | Henbit | 19-31 | 90 | [5] |

| Ambrosia artemisiifolia | Common Ragweed | ≤15.5 | 90 | [6] |

| Amaranthus retroflexus | Redroot Pigweed | ≤15.5 | 90 | [6] |

| Setaria viridis | Green Foxtail | ≤15.5 | 90 | [6] |

| Amaranthus spp. | Amaranthus species | N/A | 93-99.8 | [7] |

| Bidens pilosa | Hairy Beggarticks | N/A | 94-99 | [7] |

| Grasses (unspecified) | Various Annual Grasses | N/A | 81-99 | [7] |

Table 2: Enhanced Efficacy of this compound in Combination with Atrazine

| Weed Species | Common Name | ED90 of this compound with Atrazine (g ai/ha) | Reference |

| Amaranthus tuberculatus | Common Waterhemp | 11-17 (+ 560 g ai/ha Atrazine) | [5] |

| Chenopodium album | Common Lambsquarters | 11-17 (+ 560 g ai/ha Atrazine) | [5] |

| Abutilon theophrasti | Velvetleaf | 11-17 (+ 560 g ai/ha Atrazine) | [5] |

| Lamium amplexicaule | Henbit | 11-17 (+ 560 g ai/ha Atrazine) | [5] |

| All species in study | Various | ≤13.1 (+ 436 g ai/ha Atrazine) | [6] |

Studies have shown that tank-mixing this compound with atrazine can enhance its efficacy and broaden the spectrum of controlled weeds.[5][8] The addition of atrazine, a photosystem II inhibitor, appears to have a synergistic effect with this compound.[5]

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the efficacy of this compound in a field setting.

1. Site Selection and Preparation:

-

Field trials are conducted in locations with a known history of target weed infestations.[9]

-

Standard agronomic practices for the crop (e.g., corn) are followed, including fertilization and tillage.[9]

-

Plots are typically arranged in a randomized complete block design with multiple replications.[7]

2. Herbicide Application:

-

This compound is applied post-emergence to actively growing weeds.[10]

-

Application rates are varied to determine the effective dose.[5]

-

Herbicides are applied using calibrated sprayers to ensure uniform coverage.[4]

-

Treatments may include this compound alone, this compound tank-mixed with adjuvants or other herbicides like atrazine, a weed-free control, and an untreated control.[8]

3. Data Collection and Analysis:

-

Visual weed control is assessed at specified intervals after application (e.g., 1, 2, 4, and 8 weeks after application).[9]

-

Crop injury is also visually assessed.[7]

-

Weed density and biomass may be measured by collecting samples from quadrats within each plot.

-

Crop yield is often measured at the end of the growing season to assess the impact of weed control on crop performance.[7]

-

Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[7]

Mode of Action and Signaling Pathway

This compound is classified as a Group 27 herbicide and functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][10] This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid production.[2][3] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, this compound disrupts this protective mechanism, leading to the destruction of chlorophyll by sunlight, which manifests as a characteristic bleaching of the plant tissue.[2][3] While complete weed death may take up to two weeks, the inhibition of growth and competitive ability occurs shortly after application.[10]

Caption: Mode of action of this compound, an HPPD inhibitor.

Caption: A typical workflow for a this compound field efficacy trial.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. This compound: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. Discovery and structure optimization of a novel corn herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Applied Alone and With Atrazine for Weed Control in Corn | Osipitan | Journal of Agricultural Science | CCSE [ccsenet.org]

- 6. This compound Efficacy: Part 1. Biologically Effective Dose of this compound for Control of Annual Grass and Broadleaf Weeds in Corn | Weed Technology | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Time-of-day effect on weed control efficacy with this compound plus atrazine | Weed Technology | Cambridge Core [cambridge.org]

- 9. bioone.org [bioone.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Tolpyralate's Impact on Carotenoid Biosynthesis in Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolpyralate is a selective, post-emergence herbicide belonging to the pyrazolone chemical class, categorized as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC). Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biochemical pathway responsible for plastoquinone and tocopherol synthesis in plants. This inhibition leads to a cascade of effects, most notably the disruption of carotenoid biosynthesis, resulting in characteristic bleaching of susceptible weed species, followed by necrosis and death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on carotenoid biosynthesis, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound does not directly inhibit any enzyme within the carotenoid biosynthesis pathway. Instead, it targets the HPPD enzyme, which plays a crucial role in a related pathway that produces essential cofactors for carotenoid synthesis.[1][2]

The mechanism can be summarized in the following steps:

-

Inhibition of HPPD: this compound is absorbed by the leaves and stems of weeds and translocated within the plant.[3] It then binds to and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3] This enzyme is responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1]

-

Depletion of Plastoquinone: Homogentisate is a precursor for the synthesis of plastoquinone (PQ) and α-tocopherol (a form of Vitamin E).[1][3] By blocking HGA production, this compound effectively shuts down the synthesis of plastoquinone.

-

Inhibition of Phytoene Desaturase (PDS): Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS).[1] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting the colorless phytoene into colored carotenoids through the introduction of double bonds.

-

Cessation of Carotenoid Synthesis: The absence of the plastoquinone cofactor renders the PDS enzyme non-functional, leading to a halt in the carotenoid biosynthesis pathway.

-

Photo-oxidation of Chlorophyll: Carotenoids play a vital photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species (ROS) that are generated during photosynthesis. Without carotenoids, chlorophyll is left unprotected and is rapidly destroyed by sunlight through photo-oxidation.[3]

-

Bleaching and Plant Death: The destruction of chlorophyll results in the characteristic white or "bleached" appearance of new growth in susceptible weeds.[2] This ultimately leads to the cessation of photosynthesis, necrosis, and the death of the plant.[2]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound-induced bleaching in weeds.

Quantitative Data on this compound's Efficacy

Table 1: Herbicidal Efficacy of this compound on Multiple-Herbicide-Resistant Amaranthus tuberculatus

Data from field experiments conducted in Ontario, Canada, from 2018-2020.

| Efficacy Metric | Predicted Dose of this compound (g a.i./ha) |

| 50% Weed Control (ED50) | |

| 2 Weeks After Application | 4 |

| 4 Weeks After Application | 6 |

| 8 Weeks After Application | 8 |

| 12 Weeks After Application | 8 |

| 80% Weed Control (ED80) | |

| 2 Weeks After Application | Non-estimable |

| 4 Weeks After Application | Non-estimable |

| 8 Weeks After Application | Non-estimable |

| 12 Weeks After Application | Non-estimable |

| 95% Weed Control (ED95) | |

| 2 Weeks After Application | Non-estimable |

| 4 Weeks After Application | Non-estimable |

| 8 Weeks After Application | Non-estimable |

| 12 Weeks After Application | Non-estimable |

| 50% Reduction in Weed Density | 5 |

| 50% Reduction in Weed Biomass | 7 |

Source: Adapted from Willemse et al., 2021.

Note: "Non-estimable" indicates that the required level of control was not achieved within the dose range tested in the study. The recommended application rate for this compound is typically between 30-50 g a.i./ha.[3]

Experimental Protocols

This section outlines generalized protocols for key experiments relevant to studying the effects of this compound and other HPPD inhibitors on carotenoid biosynthesis.

In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against HPPD.

Workflow for HPPD Enzyme Inhibition Assay

Caption: General workflow for an in vitro HPPD enzyme inhibition assay.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

This compound or other test compounds

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.0)

-

L-ascorbic acid

-

FeSO4

-

Homogentisate dioxygenase (HGD) (for coupled assay)

-

DMSO (for dissolving test compounds)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to generate a dose-response curve.

-

Prepare the assay buffer containing L-ascorbic acid and FeSO4.

-

Prepare a working solution of the HPPD enzyme in the assay buffer.

-

Prepare a stock solution of the HPP substrate.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, HGD (if using a coupled assay), and the diluted test compound or DMSO (for controls) to the appropriate wells.

-

Add the HPPD enzyme solution to all wells except for the negative control (blank) wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer and monitor the increase in absorbance at a specific wavelength (e.g., 320 nm for the formation of maleylacetoacetate in a coupled assay) over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Determine the initial reaction rate (V₀) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Carotenoid Extraction and HPLC Analysis

This protocol outlines a general method for the quantification of major carotenoids in weed tissue.

Workflow for Carotenoid Analysis

Caption: General workflow for the extraction and HPLC analysis of carotenoids.

Materials and Reagents:

-

Weed leaf tissue (treated and untreated)

-

Liquid nitrogen

-

Organic solvents (HPLC grade): acetone, methanol, ethyl acetate, petroleum ether, methyl-tert-butyl ether (MTBE)

-

Potassium hydroxide (KOH) for saponification

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Anhydrous sodium sulfate

-

Carotenoid standards (e.g., lutein, zeaxanthin, β-carotene, violaxanthin, neoxanthin)

-

HPLC system with a diode array detector (DAD) and a C30 or C18 reversed-phase column

Procedure:

-

Sample Preparation and Extraction:

-

Harvest fresh leaf tissue from treated and control plants, flash-freeze in liquid nitrogen, and lyophilize (freeze-dry).

-

Grind the dried tissue to a fine powder.

-

Extract the pigments by homogenizing a known weight of the powdered tissue with a mixture of organic solvents (e.g., acetone/methanol 7:2 v/v) containing BHT. Repeat the extraction until the tissue is colorless.

-

-

Saponification (Optional but Recommended):

-

Combine the extracts and add an equal volume of methanolic KOH (e.g., 10% w/v).

-

Incubate in the dark at room temperature for several hours or overnight to hydrolyze chlorophylls and lipids.

-

-

Partitioning and Concentration:

-

Add water and a non-polar solvent (e.g., petroleum ether or a hexane/diethyl ether mixture) to the saponified extract in a separatory funnel.

-

Collect the upper, non-polar phase containing the carotenoids. Wash this phase several times with water to remove residual KOH and water-soluble impurities.

-

Dry the carotenoid-containing phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of an appropriate injection solvent (e.g., MTBE/methanol mixture).

-

Inject the sample onto the HPLC system.

-

Separate the carotenoids using a gradient elution program with a mobile phase typically consisting of methanol, MTBE, and water.

-

Monitor the elution of carotenoids at approximately 450 nm using the DAD.

-

-

Quantification:

-

Identify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

Quantify the amount of each carotenoid by comparing the peak area from the sample chromatogram with a standard curve generated from known concentrations of the respective standards.

-

Conclusion

This compound is an effective herbicide that functions through the inhibition of the HPPD enzyme, leading to a cascade of biochemical events that culminate in the cessation of carotenoid biosynthesis. The resulting lack of photoprotection causes rapid chlorophyll degradation, visible as bleaching, and ultimately leads to weed death. While quantitative data on the direct interaction of this compound with the HPPD enzyme and its specific impact on the carotenoid profile of susceptible weeds is limited in publicly accessible literature, its efficacy in controlling problematic weeds, including those with resistance to other herbicide modes of action, is well-documented. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's mechanism of action and to quantify its effects at both the enzymatic and whole-plant levels. Further research in these areas will enhance our understanding of this important herbicidal mode of action and aid in the development of sustainable weed management strategies.

References

The Pyrazole Chemistry of Tolpyralate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpyralate is a selective post-emergence herbicide effective for the control of a wide range of grass and broadleaf weeds in corn (Zea mays).[1] Belonging to the benzoylpyrazole chemical class, this compound's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (HRAC Group 27), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2] This inhibition leads to the bleaching of new plant growth, followed by necrosis and death of susceptible weeds.[1] This technical guide provides an in-depth overview of the pyrazole chemistry of this compound, including its synthesis, mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a complex molecule with the IUPAC name 1-({1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl}oxy)ethyl methyl carbonate. A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value |

| Chemical Formula | C21H28N2O9S |

| Molecular Weight | 484.52 g/mol |

| Appearance | White solid[3] |

| Melting Point | 124-126 °C[3] |

| Vapor Pressure | 4.4 x 10-6 Torr |

| Water Solubility | Information not available |

| LogP (Kow) | Information not available |

| pKa | Information not available |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 1-ethyl-5-hydroxypyrazole and 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid. These intermediates are then coupled, followed by a final modification to yield the this compound molecule.

A general synthetic scheme is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be carried out as described by Tsukamoto et al. (2021).[3] The process involves the following key steps:

1. Synthesis of 1-ethyl-5-hydroxypyrazole:

-

React ethylhydrazine with a suitable diketene or alkoxymethylene malonic ester derivative.

-

The reaction mixture is typically heated in a suitable solvent to facilitate cyclization.

-

The resulting 1-ethyl-5-hydroxypyrazole is then isolated and purified.

2. Synthesis of 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid:

-

This intermediate is synthesized from a substituted toluene derivative through a multi-step process that may include chlorosulfonation, oxidation, and etherification reactions.[2]

3. Coupling Reaction (Benzoylation):

-

The 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid is first converted to its corresponding benzoyl chloride.

-

The benzoyl chloride is then reacted with 1-ethyl-5-hydroxypyrazole in the presence of a base to form the benzoylpyrazole intermediate.

4. Final Modification (Alkylation):

-

The hydroxyl group of the benzoylpyrazole intermediate is alkylated using 1-chloroethyl methyl carbonate in the presence of a phase-transfer catalyst to yield this compound.

-

The final product is then purified using techniques such as crystallization or chromatography.

Mechanism of Action: Inhibition of 4-HPPD

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3] This reaction is a critical step in the catabolism of tyrosine and, in plants, is essential for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3]

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[3] By inhibiting HPPD, this compound leads to a depletion of the plastoquinone pool. This, in turn, indirectly inhibits PDS activity, halting the production of carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms observed in susceptible plants.

Caption: Mechanism of action of this compound.

Quantitative Data

Table 2: Herbicidal Efficacy of this compound on Various Weed Species [4][5]

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) |

| Amaranthus retroflexus | Redroot Pigweed | 30 - 45 | >90 |

| Chenopodium album | Common Lambsquarters | 19 - 31 | 90 |

| Abutilon theophrasti | Velvetleaf | 19 - 31 | 90 |

| Setaria viridis | Green Foxtail | 19 - 31 | 90 |

| Amaranthus rudis | Common Waterhemp | 19 - 31 | 90 |

| Lamium amplexicaule | Henbit | 19 - 31 | 90 |

| Digitaria sanguinalis | Large Crabgrass | 50 - 60 | 50-100 |

| Phalaris minor | Little Seed Canary Grass | 50 - 60 | 50-100 |

| Echinochloa colona | Jungle Rice | 50 - 60 | 50-100 |

| Parthenium hysterophorus | Parthenium Weed | 50 - 60 | 50-100 |

| Eclipta alba | False Daisy | 50 - 60 | 50-100 |

| Phyllanthus niruri | Gale of the Wind | 50 - 60 | 50-100 |

Table 3: Ecotoxicological Data for this compound [1]

| Organism | Test | Value |

| Carp | 96 h LC50 | >22 mg/L |

| Honey Bee | 48 h Acute Contact LD50 | >107.7 µg a.i./bee |

| Honey Bee | 48 h Acute Oral LD50 | >100 µg a.i./bee |

| Invertebrate | 48 h EC50 | >22 mg/L |

For context, other HPPD inhibitors have reported IC50 values in the nanomolar range, indicating high potency. For example, Mesotrione has a reported Ki value for mesotrione ranging from 25 to 100 pM.[6]

Experimental Protocols

HPPD Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against the HPPD enzyme.

Caption: Experimental workflow for an HPPD inhibition assay.

1. Enzyme Preparation:

-

Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) is expressed in a suitable host system (e.g., E. coli) and purified.

2. Reagents and Solutions:

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM ascorbic acid and 0.1 mg/mL catalase.

-

Substrate: 4-hydroxyphenylpyruvate (HPPA) solution in assay buffer.

-

Inhibitor: this compound stock solution in DMSO, serially diluted to various concentrations.

3. Assay Procedure:

-

In a 96-well microplate, add the assay buffer, purified HPPD enzyme, and varying concentrations of this compound or DMSO (as a control).

-

Pre-incubate the mixture for a defined period at room temperature.

-

Initiate the reaction by adding the HPPA substrate.

-

Monitor the reaction progress by measuring either the consumption of oxygen using an oxygen-sensing plate reader or the formation of homogentisate spectrophotometrically.

4. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of HPPD activity, from the curve.

Herbicidal Efficacy Greenhouse Assay

This protocol outlines a typical greenhouse experiment to evaluate the herbicidal efficacy of this compound.

1. Plant Material and Growth Conditions:

-

Grow various weed species (e.g., Amaranthus retroflexus, Setaria viridis) and corn in pots containing a suitable soil mix in a greenhouse with controlled temperature, humidity, and light conditions.

2. Herbicide Application:

-

Prepare a stock solution of a formulated this compound product and dilute it to the desired application rates.

-

Apply the herbicide solution to the plants at a specific growth stage (e.g., 2-4 leaf stage for weeds) using a laboratory spray chamber calibrated to deliver a specific volume.

-

Include an untreated control group for comparison.

3. Evaluation:

-

Visually assess the percentage of weed control and crop injury at specified time points after application (e.g., 7, 14, and 21 days).

-

Weed control is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

-

At the end of the experiment, harvest the above-ground biomass of the weeds and crop, dry it, and weigh it to determine the reduction in biomass compared to the untreated control.

Conclusion

This compound is a highly effective HPPD-inhibiting herbicide with a complex pyrazole-based chemical structure. Its mode of action, involving the indirect inhibition of carotenoid biosynthesis, leads to potent and selective control of a broad spectrum of weeds in corn. While specific enzyme inhibition constants (IC50 and Ki) are not publicly available, the extensive data on its herbicidal efficacy at low use rates underscore its potency. The detailed synthetic pathway and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of agrochemical discovery and development. Further research into the precise binding interactions of this compound with the HPPD enzyme could provide valuable insights for the design of next-generation herbicides.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. This compound: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]

- 3. Discovery and structure optimization of a novel corn herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Applied Alone and With Atrazine for Weed Control in Corn | Osipitan | Journal of Agricultural Science | CCSE [ccsenet.org]

- 5. Weed Dynamics exposed to HPPD-inhibitor herbicide (this compound) with non-ionic surfactant in Maize (Zea mays L.) at foothills of Himalaya [shin-norinco.com]

- 6. Characterization of 4-hydroxyphenylpyruvate dioxygenases, inhibition by herbicides and engineering for herbicide tolerance in crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tolpyralate Greenhouse Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for evaluating the herbicide Tolpyralate in greenhouse settings. The information is intended to guide researchers in designing and executing robust trials to assess efficacy, crop selectivity, and mode of action.

Mode of Action

This compound is a selective, post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class (HRAC Group 27).[1][2][3] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial for carotenoid biosynthesis in susceptible plants.[1][2][4] This inhibition leads to the destruction of chlorophyll, resulting in characteristic bleaching symptoms on new growth and eventual plant death.[1][2][4] Corn is tolerant to this compound due to its ability to rapidly metabolize the compound into inactive substances.[2][3]

Data Presentation

The following tables summarize quantitative data from various greenhouse trials investigating the efficacy of this compound, both alone and in combination with other herbicides.

Table 1: Efficacy of this compound Applied Alone on Various Weed Species

| Weed Species | This compound Rate (g ai ha⁻¹) | Efficacy (% Control) | Reference |

| Common Waterhemp (Amaranthus rudis) | 19-31 | 90 | [5] |

| Common Lambsquarters (Chenopodium album) | 19-31 | 90 | [5] |

| Velvetleaf (Abutilon theophrasti) | 19-31 | 90 | [5] |

| Henbit (Lamium amplexicaule) | 19-31 | 90 | [5] |

| Common Ragweed (Ambrosia artemisiifolia) | ≤15.5 | 90 | [6] |

| Green Foxtail (Setaria viridis) | 30 | >90 | [7] |

| Powell Amaranth/Redroot Pigweed | 30 | >90 | [7] |

| Broadleaf Weeds (general) | 3.75 | 10-98 | [6][8][9] |

| Grass Weeds (general) | 3.75 | 27-77 | [6][8][9] |

Table 2: Efficacy of this compound in Tank Mixes

| Tank Mix Partner | This compound Rate (g ai ha⁻¹) | Partner Rate (g ai ha⁻¹) | Target Weeds | Efficacy (% Control) | Reference |

| Atrazine | 11-17 | 560 | Common Waterhemp, Common Lambsquarters, Henbit, Velvetleaf | 90 | [5] |

| Atrazine | 30 | 1000 | Wild Mustard, Ladysthumb, Barnyardgrass | >90 | [7] |

| Bromoxynil | 3.75 | 37.5 | Broadleaf Weeds | 60-100 | [6][8] |

| Bromoxynil | 3.75 | 37.5 | Grass Weeds | 45-94 | [6][8] |

| Bromoxynil | 15 | 150 | All Broadleaf Weeds Tested | >95 | [6][8] |

| Bromoxynil | 15 | 150 | Green Foxtail, Barnyardgrass, Large Crabgrass | >90 | [6][8] |

Experimental Protocols

The following are detailed methodologies for conducting greenhouse trials with this compound.